molecular formula C7H10N2O4 B071108 N-Acetyl-2-(2-oxooxazolidin-3-yl)acetamide CAS No. 172514-91-9

N-Acetyl-2-(2-oxooxazolidin-3-yl)acetamide

Cat. No.: B071108
CAS No.: 172514-91-9
M. Wt: 186.17 g/mol
InChI Key: QLOXVJBGYNKQEA-UHFFFAOYSA-N
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Description

N-Acetyl-2-(2-oxooxazolidin-3-yl)acetamide, also known as NOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NOA is a white crystalline powder that is soluble in water and has a molecular weight of 202.21 g/mol.

Mechanism of Action

The mechanism of action of N-Acetyl-2-(2-oxooxazolidin-3-yl)acetamide is not fully understood. However, it has been found to inhibit the growth of various bacteria, fungi, and viruses. It is believed that this compound acts by inhibiting the synthesis of cell walls in bacteria and fungi, leading to their death. It has also been found to inhibit the replication of viruses by interfering with their genetic material.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is considered safe for use in laboratory experiments. It has been shown to have low cytotoxicity and does not cause any significant changes in biochemical or physiological parameters in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-Acetyl-2-(2-oxooxazolidin-3-yl)acetamide is its ease of synthesis. It can be synthesized using simple laboratory equipment and can be obtained in high yields. Another advantage is its low toxicity, which makes it safe for use in laboratory experiments.
One of the limitations of this compound is its limited solubility in some solvents, which can affect its use in certain applications. It also has a relatively short shelf life and needs to be stored properly to maintain its stability.

Future Directions

There are several future directions for the research and development of N-Acetyl-2-(2-oxooxazolidin-3-yl)acetamide. One potential area of research is the synthesis of this compound analogs with improved properties, such as increased solubility or enhanced antibacterial activity. Another area of research is the investigation of this compound as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound as a building block for the synthesis of functional materials with novel properties is an area of interest for material scientists.

Synthesis Methods

N-Acetyl-2-(2-oxooxazolidin-3-yl)acetamide can be synthesized through the reaction of N-acetylglycine and ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. The synthesis process is relatively simple and can be completed within a few hours.

Scientific Research Applications

N-Acetyl-2-(2-oxooxazolidin-3-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its antibacterial, antifungal, and antiviral properties. It has also been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In drug discovery, this compound has been used as a building block for the synthesis of various pharmaceutical compounds. It has been found to be a useful precursor for the synthesis of drugs such as cefmenoxime, an antibiotic used to treat bacterial infections.
In material science, this compound has been used as a starting material for the synthesis of various functional materials, including fluorescent dyes and metal complexes.

Properties

172514-91-9

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

N-acetyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

InChI

InChI=1S/C7H10N2O4/c1-5(10)8-6(11)4-9-2-3-13-7(9)12/h2-4H2,1H3,(H,8,10,11)

InChI Key

QLOXVJBGYNKQEA-UHFFFAOYSA-N

SMILES

CC(=O)NC(=O)CN1CCOC1=O

Canonical SMILES

CC(=O)NC(=O)CN1CCOC1=O

synonyms

3-Oxazolidineacetamide, N-acetyl-2-oxo-

Origin of Product

United States

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